molecular formula C22H24N2O2 B2534767 (1H-indol-5-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1798464-73-9

(1H-indol-5-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Cat. No. B2534767
CAS RN: 1798464-73-9
M. Wt: 348.446
InChI Key: QPIQHOVAJVOLBE-UHFFFAOYSA-N
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Description

Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .


Synthesis Analysis

Indole derivatives are synthesized for a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The synthesis of these derivatives often involves electrophilic substitution, due to the excessive π-electrons delocalization in the indole ring .


Molecular Structure Analysis

The molecular structure of indole consists of a benzopyrrole system, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .


Chemical Reactions Analysis

Indole and its derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The physical and chemical properties of specific indole derivatives would depend on their particular chemical structure.

Scientific Research Applications

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its biological target. For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Safety and Hazards

The safety and hazards associated with indole and its derivatives would depend on the specific compound. Some indole derivatives are used as drugs and would have been tested for safety and efficacy in that context .

Future Directions

Given the wide range of biological activities exhibited by indole derivatives, there is significant interest among researchers to synthesize a variety of indole derivatives and screen them for different pharmacological activities . This suggests that new indole derivatives, potentially including “(1H-indol-5-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone”, could be synthesized and tested in the future.

properties

IUPAC Name

1H-indol-5-yl-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-26-20-8-5-16(6-9-20)19-4-2-3-13-24(15-19)22(25)18-7-10-21-17(14-18)11-12-23-21/h5-12,14,19,23H,2-4,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIQHOVAJVOLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-5-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

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